REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[C:11]([O:14][CH2:15][CH3:16])(=[O:13])[CH3:12].C[O:18][C:19]([CH:21]1[CH2:25][CH2:24][O:23][CH2:22]1)=O>C1COCC1>[CH2:15]([O:14][C:11](=[O:13])[CH2:12][C:19](=[O:18])[CH:21]1[CH2:25][CH2:24][O:23][CH2:22]1)[CH3:16] |f:0.1|
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1COCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 4 h at −78° C.
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
the reaction was quenched with satd
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (5×75 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with satd
|
Type
|
DRY_WITH_MATERIAL
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Details
|
aq. NaCl, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C1COCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |